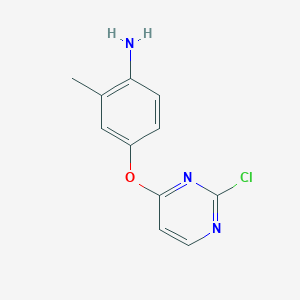
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline typically involves the reaction of 2-chloropyrimidine with 2-methylaniline under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methylaniline attacks the chloropyrimidine ring, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in pharmaceutical applications, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth or microbial proliferation . The exact molecular pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Used in similar applications but has different reactivity and biological activity.
2,4-Dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds but differs in its substitution pattern and reactivity.
4-Amino-2-chloropyridine: Shares some chemical properties but has a different ring structure and applications.
The uniqueness of 4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-8(2-3-9(7)13)16-10-4-5-14-11(12)15-10/h2-6H,13H2,1H3 |
Clave InChI |
QKWDWXUNPDIWJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



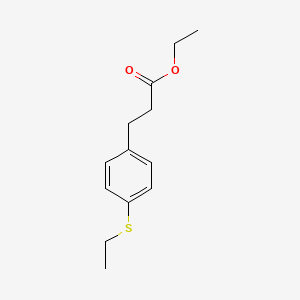
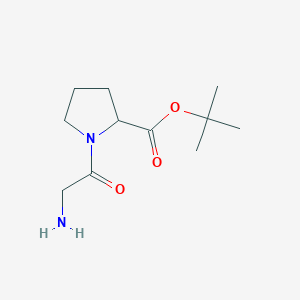
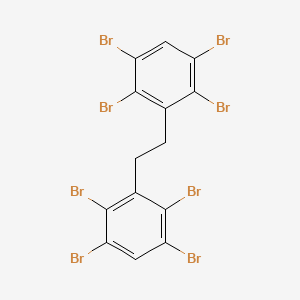
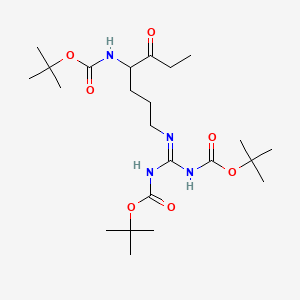
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
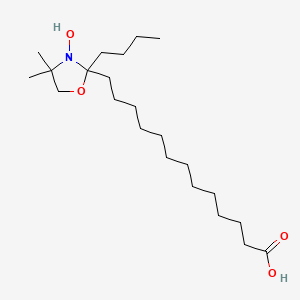
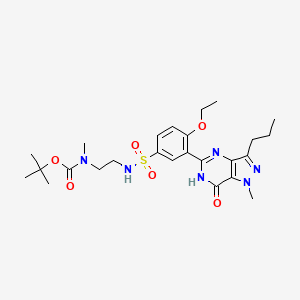
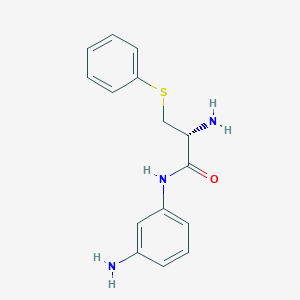
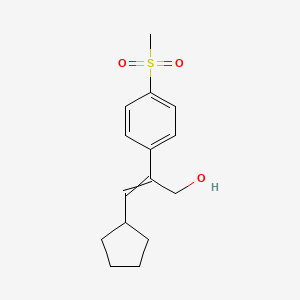
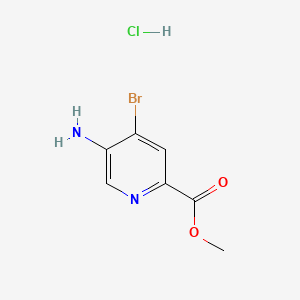
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
